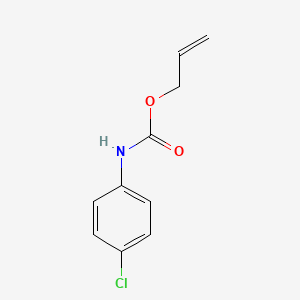
Allyl N-(4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl N-(4-chlorophenyl)carbamate: is an organic compound with the molecular formula C10H10ClNO2 It is a carbamate derivative, where the carbamate group is bonded to an allyl group and a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Allyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
4-chlorophenyl isocyanate+allyl alcohol→Allyl N-(4-chlorophenyl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The process may include steps such as purification and isolation to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Allyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Allyl N-(4-chlorophenyl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for investigating the metabolism of carbamate derivatives.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity as an enzyme inhibitor or as a precursor for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Allyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The allyl group may also participate in reactions that modulate the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Allyl N-phenylcarbamate: Similar structure but lacks the chlorine atom on the phenyl ring.
Allyl N-(4-methylphenyl)carbamate: Contains a methyl group instead of a chlorine atom on the phenyl ring.
Allyl N-(4-bromophenyl)carbamate: Contains a bromine atom instead of a chlorine atom on the phenyl ring.
Uniqueness: Allyl N-(4-chlorophenyl)carbamate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in additional interactions, such as halogen bonding, which may enhance the compound’s properties compared to its analogs.
Propriétés
Numéro CAS |
25217-26-9 |
|---|---|
Formule moléculaire |
C10H10ClNO2 |
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
prop-2-enyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-7-14-10(13)12-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H,12,13) |
Clé InChI |
YKSPHLOQCHTZTC-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961610.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961615.png)
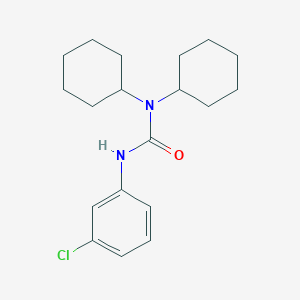
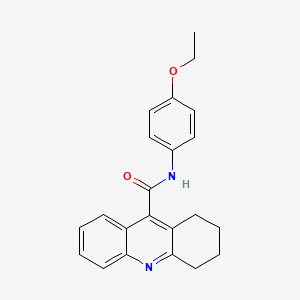
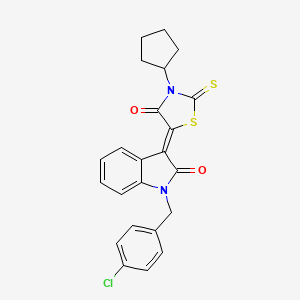
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)

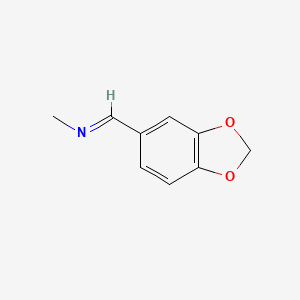

![1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11961657.png)
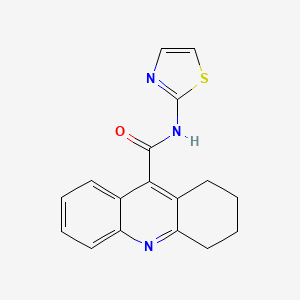

![11-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B11961669.png)

